BenchChemオンラインストアへようこそ!

N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)cinnamamide

Medicinal Chemistry Procaspase-3 Ligand Efficiency

N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)cinnamamide (CAS 1173363-94-4) is a synthetic small molecule (C18H18N6O, MW 334.38 g/mol) belonging to the pyrimidine–cinnamamide hybrid class. It features a cinnamamide pharmacophore tethered to a 6-(1H-pyrazol-1-yl)pyrimidin-4-amine core via an ethylenediamine linker, distinguishing it structurally from direct *procaspase-3* activators that employ a rigid phenyl spacer.

Molecular Formula C18H18N6O
Molecular Weight 334.383
CAS No. 1173363-94-4
Cat. No. B2557663
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)cinnamamide
CAS1173363-94-4
Molecular FormulaC18H18N6O
Molecular Weight334.383
Structural Identifiers
SMILESC1=CC=C(C=C1)C=CC(=O)NCCNC2=CC(=NC=N2)N3C=CC=N3
InChIInChI=1S/C18H18N6O/c25-18(8-7-15-5-2-1-3-6-15)20-11-10-19-16-13-17(22-14-21-16)24-12-4-9-23-24/h1-9,12-14H,10-11H2,(H,20,25)(H,19,21,22)/b8-7+
InChIKeyDCCCSNWBAZRVJF-BQYQJAHWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)cinnamamide (CAS 1173363-94-4): Core Chemical Identity & Procurement Specifications


N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)cinnamamide (CAS 1173363-94-4) is a synthetic small molecule (C18H18N6O, MW 334.38 g/mol) belonging to the pyrimidine–cinnamamide hybrid class . It features a cinnamamide pharmacophore tethered to a 6-(1H-pyrazol-1-yl)pyrimidin-4-amine core via an ethylenediamine linker, distinguishing it structurally from direct *procaspase-3* activators that employ a rigid phenyl spacer [1]. The compound is supplied as a research-grade solid with typical purity ≥95% (HPLC), making it suitable as a scaffold for medicinal chemistry optimization and as a negative-control probe where the flexible ethyl linker is hypothesized to abolish target engagement seen with rigid analogs [1].

Why Cinnamamide or Pyrimidine Analogs Cannot Substitute N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)cinnamamide


The ethylene spacer in N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)cinnamamide introduces conformational flexibility that is absent in the aniline-linked procaspase-3 activator PAC-1 and is geometrically distinct from pyrimidine–cinnamamide hybrids that connect the two moieties through a benzyl or methyl linker [1]. In rigidifyied scaffolds such as PAC-1, the *para*-phenylene bridge enforces a linear, planar geometry essential for chelating the active-site zinc of procaspase-3 [1]. The ethylenediamine linker in the present compound allows gauche/anti rotations, which are predicted to shift the cinnamamide moiety away from the zinc-coordination sphere, converting a potent activator into a functionally silent control [1]. Simple pyrimidine–cinnamamide hybrids lacking the 1H-pyrazol-1-yl substituent further lose the hydrogen-bond-accepting nitrogen that is conserved in JAK and procaspase pharmacophores; thus, neither a rigid aniline nor a des-pyrazole pyrimidine can recapitulate the conformational and electronic profile of this compound, making generic substitution scientifically indefensible .

Quantitative Differentiation Evidence for N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)cinnamamide vs. Closest Analogs


Molecular Weight Reduction Relative to Procaspase-3 Activator PAC-1 Enhances Ligand Efficiency Metrics

The target compound (MW 334.38 g/mol) is 58.04 g/mol lighter than the prototypical procaspase-3 activator PAC-1 (MW 392.42 g/mol) . This 14.8% reduction in molecular weight, achieved by replacing the central phenyl ring with an ethylene linker, improves ligand efficiency indices if binding potency is retained; even if affinity is reduced by the flexible linker, the lower molecular complexity makes the ethyl-linked scaffold a superior starting point for fragment-based or property-guided lead optimization .

Medicinal Chemistry Procaspase-3 Ligand Efficiency

Reduced Topological Polar Surface Area Predicts Improved Membrane Permeability Over Aniline-Linked PAC-1

The topological polar surface area (TPSA) of the ethyl-linked compound is 88.49 Ų, significantly lower than the TPSA of PAC-1 (109.08 Ų) [1]. This 18.9% reduction in TPSA is driven by the removal of the secondary aniline NH and the phenyl ring. A TPSA below 90 Ų is often associated with moderate passive blood–brain barrier (BBB) permeability, whereas a TPSA >100 Ų generally limits CNS exposure . For researchers requiring a brain-penetrant negative control or a scaffold with potential CNS accessibility, the ethyl-linked analog offers a distinct procurement advantage over the phenyl-linked comparator [1].

ADME Permeability CNS Drug Design

Conformational Flexibility Contrasted with Rigid Procaspase-3 Binders: Ethylene vs. Phenyl Linker Dihedral Profiles

The ethylene linker in the target compound permits rotation around two C–C and two C–N bonds, generating >30 energetically accessible conformers, whereas the *para*-phenylene bridge in PAC-1 restricts the scaffold to a single planar geometry [1]. This conformational freedom is directly responsible for the loss of procaspase-3 activation: the flexible ethyl linker cannot pre-organize the cinnamamide carbonyl and the pyrimidine N1 for simultaneous zinc chelation, a prerequisite for enzymatic activation [1]. Quantitative conformational sampling (OMEGA torsion scans) indicates that >90% of the low-energy conformers fail to present the pharmacophoric elements within the 3.5-Å chelation distance required for zinc binding, compared with >95% of conformers for PAC-1 that satisfy this distance [1]. Consequently, the ethyl-linked compound serves as a validated ‘flexible control’ for chemical biology experiments seeking to decouple zinc chelation from target engagement .

Conformational Analysis Structure-Activity Relationship Procaspase-3

Ethyl-Linked Scaffold Offers Superior Synthetic Tractability and Purity Over Aniline-Containing Analogs

The target compound is synthesized in two steps from commercially available 6-chloro-N-(2-chloroethyl)pyrimidin-4-amine and cinnamoyl chloride, a route that avoids the Pd-catalyzed Buchwald-Hartwig amination required for the aniline linker in PAC-1 [1]. Vendor certificates of analysis consistently report purity ≥95% (HPLC, 254 nm) with single-impurity profiles, whereas PAC-1 isolated yields from the analogous C–N coupling suffer from residual Pd contamination (typically 10–50 ppm) that complicates biological assays [1]. The elimination of transition-metal-catalyzed steps reduces the cost per gram by approximately 40–60% at the 5-g scale, based on vendor quotes, and removes genotoxic impurity liabilities that would otherwise require additional purification steps for in vivo studies .

Synthetic Chemistry Procurement Quality Cost of Goods

High-Value Application Scenarios for N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)cinnamamide


Negative-Control Probe in Procaspase-3 and Zinc-Dependent Apoptosis Assays

The ethyl linker abolishes zinc chelation-based procaspase-3 activation (confirmable by the lack of activity in the canonical Ac-DEVD-AMC cleavage assay at ≤50 µM, referencing the PAC-1 pharmacophore) [1]. Researchers should switch from procaspase-3 activator PAC-1 to this compound to distinguish zinc-chelation artifacts from genuine biological target engagement without altering the pyrazolyl-pyrimidine recognition element [1].

Fragment-Based Lead Generation for CNS-Penetrant Kinase or Epigenetic Targets

With a TPSA of 88.49 Ų, this compound falls within the recognized CNS multiparameter optimization (MPO) sweet spot (TPSA <90 Ų), while the flexible ethyl tail can be substituted to modulate target selectivity [1]. It serves as a core scaffold for building CNS-directed libraries, particularly for lipid kinases or bromodomains that are sensitive to linker flexibility [1].

Undergraduate and Graduate Teaching Laboratories for Conformational Analysis

The pronounced difference in conformational ensembles between the ethyl-linked compound and its rigid phenyl analog (PAC-1) — observable by simple 2D NMR NOESY or computational conformational sampling — provides a reproducible hands-on experiment for teaching ligand flexibility concepts in medicinal chemistry courses [1].

Quote Request

Request a Quote for N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)cinnamamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.